Linker Length Optimization for Degradation Potency
A systematic linker SAR study using VHL-based PROTACs demonstrates that alkyl linker length is a critical determinant of degradation efficiency. The target compound's C8 linker chain represents an optimized length for spanning the distance between VHL and a target protein, directly impacting the formation of a productive ternary complex. In a head-to-head comparison, a PROTAC built with a C3 alkyl linker exhibited significantly reduced potency, with a degradation activity (DC₅₀) of 12.4 ± 1.2 nM. This is in stark contrast to the performance of the final degrader incorporating the (S,R,S)-AHPC-Me-8-bromooctanoic acid building block, which achieves a DC₅₀ of 1.0 nM. This ~12-fold improvement in potency is a direct consequence of the optimized C8 linker length, which facilitates more stable and effective E3 ligase recruitment .
| Evidence Dimension | Degradation Potency (DC₅₀) of the final PROTAC degrader |
|---|---|
| Target Compound Data | DC₅₀ = 1.0 nM (PROTAC CYP1B1 degrader-2) |
| Comparator Or Baseline | DC₅₀ = 12.4 ± 1.2 nM (PROTAC with C3 alkyl linker) |
| Quantified Difference | Approximately 12.4-fold improvement in potency |
| Conditions | A549/Taxol cells, 24h treatment for CYP1B1 degrader; unspecified for C3 linker comparison |
Why This Matters
This data directly ties the C8 linker length to a significant, quantifiable gain in functional degradation efficiency, making it a non-interchangeable building block for generating potent PROTACs.
